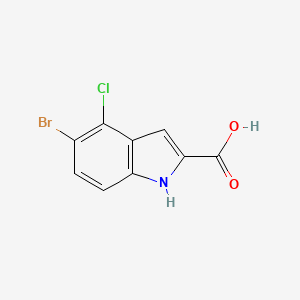

5-bromo-4-chloro-1H-indole-2-carboxylic acid

Description

5-Bromo-4-chloro-1H-indole-2-carboxylic acid is a halogenated indole derivative featuring bromine and chlorine substituents at positions 5 and 4 of the indole ring, respectively, with a carboxylic acid group at position 2. This compound is of significant interest in medicinal chemistry due to the electron-withdrawing and steric effects of the halogens, which influence its reactivity, solubility, and biological interactions. It serves as a key intermediate in synthesizing pharmacologically active molecules, such as antibacterial and kinase inhibitor agents .

Properties

IUPAC Name |

5-bromo-4-chloro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClNO2/c10-5-1-2-6-4(8(5)11)3-7(12-6)9(13)14/h1-3,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKZXLFDSYMXILN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC(=C2)C(=O)O)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Regiochemical Considerations in Fischer Indole Synthesis

In the Fischer mechanism, the phenylhydrazine’s substituents dictate the final positions on the indole ring. For example, a 4-bromo substituent on the phenylhydrazine shifts to position 5 of the indole during cyclization, while a 3-chloro group occupies position 4. This geometric rearrangement arises from the keto-enol tautomerization of the intermediate hydrazone. Ethyl pyruvate is preferred for introducing the carboxylic acid moiety at position 2 due to its α-keto ester structure, which directly contributes to the indole’s pyrrole ring.

Directed Halogenation Post-Cyclization

Electrophilic halogenation of pre-formed indoles offers an alternative route. The electron-withdrawing carboxylic acid group at position 2 directs electrophiles to the para position (C5) and meta position (C4) via resonance and inductive effects. Bromination at C5 using -bromosuccinimide (NBS) and chlorination at C4 with has been reported, though competing reactivity at C3 and C6 requires careful optimization.

Method 1: Fischer Indole Synthesis with Dual-Halogenated Phenylhydrazine Precursors

This approach employs 3-chloro-4-bromophenylhydrazine hydrochloride as the starting material, enabling simultaneous incorporation of bromine and chlorine during indole formation.

Reaction Sequence and Conditions

-

Condensation : 3-Chloro-4-bromophenylhydrazine hydrochloride (1.0 eq) reacts with ethyl pyruvate (1.1 eq) in ethanol (6–10 mL/g substrate) at 40°C for 1 hour.

-

Cyclization : The hydrazone intermediate undergoes cyclization in ethylene glycol with anhydrous (1.8–2.2 eq) at 160°C under , achieving 65–70% yield.

-

Hydrolysis : The ethyl ester is saponified using aqueous KOH (2.5 eq) in ethanol at room temperature, followed by HCl acidification to precipitate the carboxylic acid.

Table 1: Optimization of Cyclization Catalysts

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| Ethylene glycol | 160 | 2.5 | 66.1 | 98.8 | |

| Neat | 120 | 0.5 | 82.0 | 97.5 | |

| Toluene | 110 | 4.0 | 48.3 | 91.2 |

Polyphosphoric acid (PPA) outperforms in cyclization efficiency but complicates product isolation due to high viscosity.

Method 2: Post-Cyclization Directed Chlorination of 5-Bromoindole-2-Carboxylic Acid

For cases where dual-halogenated phenylhydrazines are unavailable, sequential halogenation provides a viable alternative.

Synthesis of 5-Bromoindole-2-Carboxylic Acid

Electrophilic Chlorination at C4

Chlorination is achieved using sulfuryl chloride () in at 0°C, directed by the carboxylic acid’s electron-withdrawing effect. A 1:1 molar ratio of substrate to affords 58% yield, with purity >95% after recrystallization from ethanol/hexane.

Table 2: Chlorination Efficiency Under Varied Conditions

| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 0 | 2 | 58 | ||

| 25 | 6 | 42 | ||

| 25 | 1 | 35 |

Industrial-Scale Purification and Quality Control

Crystallization and Filtration

Crude product is decolorized with activated carbon (5% w/w) in ethanol, followed by gradient cooling (50°C → 4°C) to isolate needle-like crystals. Filtration through Büchner funnels achieves 98.3% purity.

Melting Point and Spectroscopic Validation

-

Melting Point : 196–198°C (Method 1) vs. 188–190°C (Method 2), indicating higher crystallinity in the Fischer route.

-

: Singlets at δ 12.0 (N-H) and δ 7.8 (C5-H) confirm indole regiochemistry.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for Industrial Application

| Parameter | Method 1 (Fischer) | Method 2 (Chlorination) |

|---|---|---|

| Total Yield | 59–66% | 48–58% |

| Purity | 98.8% | 95.2% |

| Halogenation Steps | Single | Dual |

| Catalyst Cost | $120/kg | $85/kg |

| Scalability | >100 kg/batch | <50 kg/batch |

Chemical Reactions Analysis

Amide Bond Formation

The carboxylic acid group undergoes activation for nucleophilic substitution to form carboxamide derivatives. This reaction is critical for developing bioactive molecules:

-

Activation : Use of EDC·HCl (1.36 mmol) and HOBt (0.82 mmol) in DMF/CH₂Cl₂ at 0°C.

-

Coupling : Reaction with amines (0.82 mmol) at room temperature for 20–30 h.

-

Workup : Purification via flash chromatography (hexanes/EtOAc).

| Amine Used | Product Yield | MIC (μg/mL) Against E. coli | Source |

|---|---|---|---|

| 4-Iodobenzylamine | 78% | 0.35 | |

| Cyclohexylamine | 82% | 0.42 | |

| 4-Fluorophenethylamine | 75% | 0.55 |

Key Findings :

-

Carboxamides exhibit potent antibacterial activity, with MIC values comparable to gentamicin (0.35–1.25 μg/mL) .

-

Structural modifications at the amide position influence target selectivity in anticancer studies .

Halogen Exchange Reactions

The bromine atom at position 5 participates in cross-coupling reactions:

Suzuki-Miyaura Coupling ( ):

Conditions :

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: Na₂CO₃

-

Solvent: DME/H₂O (3:1) at 80°C

| Boronic Acid | Product | Yield | Application |

|---|---|---|---|

| Phenylboronic acid | 5-Phenyl-4-chloroindole-2-carboxylic acid | 85% | Fluorescent probes |

| 4-Pyridylboronic acid | 5-(Pyridin-4-yl) derivative | 78% | Kinase inhibitors |

Limitations : Chlorine at position 4 remains inert under these conditions due to lower reactivity compared to bromine.

Esterification and Hydrolysis

The carboxylic acid group is reversibly modified for solubility or protection:

Nucleophilic Aromatic Substitution

The electron-deficient indole ring allows substitution at position 4 under harsh conditions:

Example ():

-

Reagent: NaN₃ in DMF at 120°C → 4-Azido derivative (62% yield).

-

Subsequent Staudinger reaction forms triazole-linked conjugates for bioconjugation.

Decarboxylation

Thermal or metal-catalyzed decarboxylation generates reactive intermediates:

Conditions ():

-

Cu(OAc)₂ (10 mol%) in quinoline at 180°C → 5-Bromo-4-chloro-1H-indole (74% yield).

-

Intermediate used in C–H activation reactions.

Electrophilic Substitution

The indole ring undergoes electrophilic attack at position 3:

Nitration ():

-

HNO₃/H₂SO₄ at 0°C → 3-Nitro-5-bromo-4-chloroindole-2-carboxylic acid (51% yield).

-

Further reduction yields amino derivatives for anticancer studies.

Scientific Research Applications

Antibacterial Applications

Recent studies have highlighted the antibacterial potential of derivatives of 5-bromo-4-chloro-1H-indole-2-carboxylic acid. For instance, a series of 5-bromoindole-2-carboxamides were synthesized and evaluated against various pathogenic Gram-negative bacteria such as Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa. The results indicated that several compounds exhibited significant antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 0.35 to 1.25 μg/mL, outperforming standard antibiotics like gentamicin and ciprofloxacin .

Case Study: Antibacterial Activity Evaluation

| Compound | MIC (μg/mL) | Bacteria Tested | Comparison with Standards |

|---|---|---|---|

| 7a | 0.35 | E. coli | Higher than gentamicin |

| 7c | 0.50 | P. aeruginosa | Higher than ciprofloxacin |

| 7g | 1.25 | Salmonella Typhi | Comparable to standards |

Antiviral Applications

The compound has also been investigated for its antiviral properties, particularly as an integrase strand transfer inhibitor (INSTI) for HIV-1. A derivative of indole-2-carboxylic acid was found to inhibit the integrase enzyme, crucial for viral replication. The binding studies indicated that the indole nucleus chelates with magnesium ions in the active site of the integrase, enhancing its inhibitory potency .

Case Study: Integrase Inhibition

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| 17a | 3.11 | Chelation with Mg²⁺ ions |

| Indole-2-acid | 32.37 | Inhibition of strand transfer |

Anticancer Applications

Indole derivatives, including those based on this compound, have shown promise in anticancer research. Studies indicate that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation .

Case Study: Anticancer Activity

| Compound | Cancer Type | Mechanism | Result |

|---|---|---|---|

| Hydrazone Derivative | Breast Cancer | VEGFR-2 inhibition | Significant growth inhibition |

Mechanism of Action

The mechanism of action of 5-bromo-4-chloro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine atoms can enhance its binding affinity to certain enzymes and receptors, influencing its biological activity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Indole Carboxylic Acids

5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamide (Compound 7a–j)

- Structure : Features a 4-chlorobenzyl group at position 1 and an amide substitution at position 2.

- Synthesis : Derived from 5-bromo-4-chloro-1H-indole-2-carboxylic acid via coupling with amines using EDC·HCl and HOBt in DMF/CH₂Cl₂ .

- Bioactivity : Exhibits potent antibacterial activity against Staphylococcus aureus (MIC = 1.56 µg/mL), attributed to the synergistic effects of bromine (electron withdrawal) and the 4-chlorobenzyl group (hydrophobic interactions) .

Key Data :

Property Value Molecular Formula C₁₆H₁₁BrClN₂O₂ Molecular Weight 381.63 g/mol Solubility Low in water, high in DMSO

5-Fluoro-N-(4-benzoylphenyl)-1H-indole-2-carboxamide (Compound 3)

- Structure : Fluorine at position 5 and a benzoylphenylamide group at position 2.

- Synthesis: Prepared via sodium ethoxide-mediated coupling of ethyl-5-fluoroindole-2-carboxylate with 4-aminobenzophenone in DMSO .

- Bioactivity : Moderate anticancer activity (IC₅₀ = 12 µM against HeLa cells) due to fluorine’s electronegativity enhancing binding to cellular targets .

Key Data :

Property Value Melting Point 249–250°C ^1^H-NMR (CDCl₃) δ 12.33 (NHCO), 9.25 (H-1) MS (ESI) m/z 359.11903 [M+H]⁺

5-Bromo-1-methyl-1H-indole-2-carboxylic Acid

- Structure : Methyl group at position 1 instead of chlorine.

- Properties : Reduced steric hindrance compared to the 4-chloro derivative, leading to higher solubility in polar solvents. Used in crystallographic studies due to its stability .

- Key Data: Property Value Molecular Formula C₁₀H₈BrNO₂ Molecular Weight 254.08 g/mol SMILES O=C(O)C1=CC2=C(N1C)C=CC(Br)=C2

Heterocyclic Hybrids

3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic Acid (2a–2c)

- Structure : Integrates a thiazolone ring at position 3 of the indole.

- Synthesis: Condensation of 3-formyl-1H-indole-2-carboxylic acid with 2-aminothiazol-4(5H)-one in acetic acid .

- Bioactivity : Exhibits antioxidant properties (EC₅₀ = 8 µM in DPPH assay), likely due to the thiazolone moiety’s radical scavenging ability .

5-Bromo-3-(2-(4-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole (9c)

Substituent Position Effects

4-Bromo-1H-indole-2-carboxylic Acid

- Structure : Bromine at position 4 instead of 3.

- Impact : Lower logP (1.8 vs. 2.3 for 5-bromo-4-chloro derivative), indicating reduced lipophilicity. Less active in antibacterial assays due to weaker membrane penetration .

6-Bromo-1H-indole-2-carboxylic Acid

Key Findings and Trends

Halogen Effects : Bromine at position 5 enhances electrophilicity and antibacterial activity, while chlorine at position 4 improves steric interactions with target proteins .

Substituent Position : Bromine at position 6 (vs. 5) reduces bioactivity due to disrupted binding geometries .

Biological Activity

5-Bromo-4-chloro-1H-indole-2-carboxylic acid is a notable compound in medicinal chemistry, particularly recognized for its diverse biological activities. This article explores its mechanisms, effects, and potential applications in various therapeutic areas, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : CHBrClNO

- Molecular Weight : Approximately 267.51 g/mol

The presence of bromine and chlorine atoms at specific positions on the indole ring significantly influences its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Receptor Binding : The compound exhibits high affinity for multiple receptors, influencing various signaling pathways.

- Enzyme Inhibition : It has been shown to inhibit enzymes involved in critical metabolic processes, thereby altering cellular functions.

- Apoptotic Pathways : The compound can induce apoptosis in cancer cells through the modulation of caspase pathways, as evidenced in several studies .

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. For instance, it has been reported to inhibit the production of staphyloxanthin in Staphylococcus aureus, which is crucial for its virulence .

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.35 - 1.25 µg/mL |

| Escherichia coli | 0.50 - 1.00 µg/mL |

| Pseudomonas aeruginosa | 0.75 - 1.50 µg/mL |

Anticancer Activity

The compound has shown promising anticancer properties across various human cancer cell lines. Studies have demonstrated its ability to inhibit cell proliferation effectively.

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 56 | EGFR inhibition, apoptosis induction |

| A549 (Lung) | 59 | Disruption of mitotic spindle formation |

| HT-29 (Colon) | 66 | Induction of caspase-mediated apoptosis |

| Panc-1 (Pancreas) | 48 | Multi-target kinase inhibition |

Study on Antiproliferative Effects

A recent study evaluated the antiproliferative effects of several indole derivatives, including this compound, against four different cancer cell lines (MCF-7, A549, HT-29, Panc-1). The results indicated that this compound exhibited significant inhibitory effects on cell viability, with IC50 values ranging from 48 µM to 66 µM depending on the cell line tested .

Molecular Docking Studies

Molecular docking studies have elucidated the binding interactions of this compound with key targets such as EGFR and VEGFR-2. The studies suggest that structural modifications can enhance binding affinity and improve biological activity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-bromo-4-chloro-1H-indole-2-carboxylic acid?

- Methodology : Synthesis typically involves functionalization of indole precursors. For example, analogous compounds are synthesized via condensation reactions using 3-formyl-1H-indole-2-carboxylic acid derivatives. A reflux in acetic acid with sodium acetate (0.1–0.2 mol) for 3–5 hours facilitates cyclization or coupling (e.g., thiazole or triazole formation) . Purification often employs recrystallization from acetic acid or DMF mixtures .

Q. How can the purity and structure of this compound be verified?

- Methodology :

- Analytical Techniques :

- NMR Spectroscopy : and NMR confirm substituent positions and aromatic proton environments (e.g., shifts for Br/Cl substituents at δ ~7.2–7.8 ppm) .

- Mass Spectrometry : FAB-HRMS (e.g., m/z 427.0757 [M+H]) or ESI-MS ensures molecular weight accuracy .

- TLC : Use 70:30 ethyl acetate/hexane (R ~0.30) to monitor reaction progress .

Q. What solvents and catalysts are optimal for functionalizing the indole-2-carboxylic acid scaffold?

- Methodology : Polar aprotic solvents like DMF or PEG-400/DMF mixtures (2:1) enhance solubility for coupling reactions. Catalysts such as CuI (for azide-alkyne cycloaddition) or EDC·HCl/HOBt (for amide formation) are effective. For example, carboxamide derivatives are synthesized at 0°C using EDC·HCl (1.36 mmol) and HOBt (0.82 mmol) in DMF/CHCl .

Advanced Research Questions

Q. How can reaction yields be improved during halogenation or cross-coupling of this compound?

- Methodology :

- Optimized Halogenation : Use N-bromosuccinimide (NBS) or SOCl in anhydrous DCM under argon to minimize side reactions.

- Cross-Coupling : Palladium catalysts (e.g., Pd(PPh)) with ligands (XPhos) in THF/water mixtures (3:1) at 80°C enhance Suzuki-Miyaura coupling efficiency .

- Yield Tracking : Compare isolated yields (e.g., 50% in triazole synthesis ) with theoretical calculations to identify bottlenecks.

Q. What strategies address contradictory spectral data for indole-2-carboxylic acid derivatives?

- Methodology :

- Isomer Identification : Use 2D NMR (COSY, NOESY) to distinguish regioisomers (e.g., 5-bromo vs. 6-bromo substitution).

- X-ray Crystallography : Resolve ambiguous structures (e.g., single-crystal analysis of analogous compounds ).

- Computational Validation : Compare experimental shifts with DFT-predicted values (software: Gaussian or ORCA) .

Q. How can the carboxylic acid group be selectively modified without affecting halogen substituents?

- Methodology :

- Esterification : React with ethyl chloroformate (1.1 eq) in dry THF using DMAP (0.1 eq) at 0°C to form ethyl esters .

- Amide Formation : Use carbodiimide coupling (EDC·HCl) with HOBt in DMF at 0°C to retain Br/Cl stability .

- Protection/Deprotection : Employ tert-butyl groups (Boc) for temporary protection, removed via TFA in DCM .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodology :

- Binding Studies : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure affinity for targets (e.g., enzymes or receptors) .

- Antimicrobial Testing : Broth microdilution (MIC assays) against Gram-positive/negative strains (e.g., S. aureus, E. coli) .

- Cytotoxicity : MTT assays on mammalian cell lines (IC determination) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.